
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups, one oxo group, and one 2-chlorophenyl group. It is known for its reactivity and utility in synthetic chemistry, particularly in the formation of phosphorus-containing ligands and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorodiphenylphosphine with 2-chlorophenyl magnesium bromide. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction proceeds as follows:
[ \text{Ph}_2\text{PCl} + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学研究应用
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
作用机制
The mechanism by which (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
相似化合物的比较
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl group.
Diphenylphosphine oxide: Contains an oxo group but lacks the 2-chlorophenyl group.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and 2-chlorophenyl groups.
Uniqueness
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both an oxo group and a 2-chlorophenyl group, which confer distinct reactivity and properties. This combination of functional groups makes it particularly useful in applications requiring specific electronic and steric characteristics.
属性
CAS 编号 |
61102-87-2 |
|---|---|
分子式 |
C18H14ClOP |
分子量 |
312.7 g/mol |
IUPAC 名称 |
1-chloro-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
VLFCZTSJSZIJIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



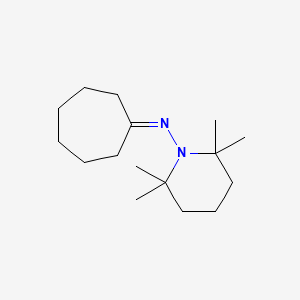
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
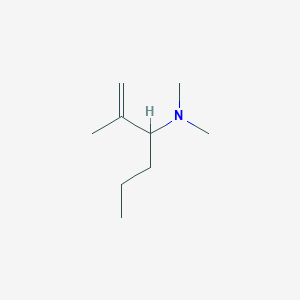
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
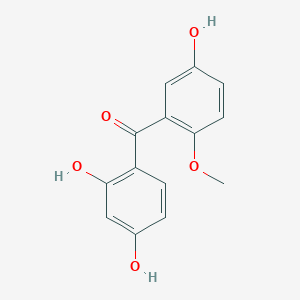
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
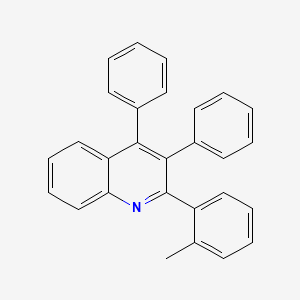

![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
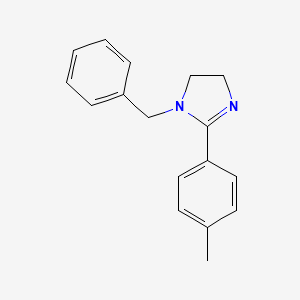
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
